N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline
Description
Chemical Structure and Properties N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline (CAS 13958-89-9), also known as glutacondianil, is a conjugated dienylidene dianiline derivative with the molecular formula C₁₇H₁₆N₂ (average mass: 248.33 g/mol) . Its structure features a fully conjugated pentadienyl backbone flanked by two aniline groups, which stabilize the molecule through resonance and π-electron delocalization . The compound exists as a hydrochloride salt (C₁₇H₁₇ClN₂) in some applications, enhancing its solubility and reactivity in synthetic protocols .
Synthesis and Applications
Glutacondianil is synthesized via condensation reactions involving glutaconaldehyde and aniline derivatives. It serves as a precursor for fluorescent dyes (e.g., Cy5 derivatives) and biosensors due to its extended conjugation . Its hydrochloride form is critical in preparing benzo[b]thiophen-1,1-dioxide-containing compounds, such as the environment-sensing dye S2 .
Properties
IUPAC Name |
N-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-15,18H/b9-3+,14-8+,19-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWRJSSBFBSTOO-LZQZHQDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=C/C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157531 | |
| Record name | [N(E)]-N-[(2E,4E)-5-(Phenylamino)-2,4-pentadien-1-ylidene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13958-89-9, 5608-83-3 | |
| Record name | N,N'-(1E,3E,5E)-Penta-1,3-dien-1-yl-5-ylidenedianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013958899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC146820 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [N(E)]-N-[(2E,4E)-5-(Phenylamino)-2,4-pentadien-1-ylidene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1E,3E,5E)-PENTA-1,3-DIEN-1-YL-5-YLIDENEDIANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ52557IE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline typically involves the reaction of aniline derivatives with conjugated dienes under specific conditions. One common method involves the condensation of aniline with a conjugated diene in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis:
N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline serves as a fundamental building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Mechanistic Studies:
Researchers utilize this compound to study reaction mechanisms involving conjugated systems. The ability to undergo electrophilic and nucleophilic substitutions makes it a valuable subject for understanding the behavior of similar compounds under varying conditions.
Biological Applications
Antimicrobial Properties:
Studies have indicated that derivatives of this compound exhibit antimicrobial activity. This has prompted research into its potential use in developing new antimicrobial agents.
Anticancer Research:
The compound has shown promise in anticancer research. Investigations into its derivatives suggest that they may interact with specific cellular targets involved in cancer progression, leading to potential therapeutic applications.
Medical Applications
Drug Development:
Ongoing research focuses on the therapeutic applications of this compound in drug development. Its unique chemical properties allow for modifications that can enhance efficacy and reduce toxicity.
Mechanism of Action:
The mechanism of action involves interactions with molecular targets through its conjugated double bonds and aniline groups. This can lead to alterations in biochemical pathways that are crucial for disease treatment.
Industrial Applications
Dyes and Pigments:
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.
Chemical Manufacturing:
The compound is also utilized in the synthesis of other industrial chemicals, contributing to the production processes in various sectors including textiles and plastics.
Mechanism of Action
The mechanism of action of N,N’-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline involves its interaction with molecular targets through its conjugated double bonds and aniline groups. These interactions can lead to various biochemical effects, depending on the specific application. The pathways involved may include binding to enzymes or receptors, altering cellular processes, and inducing specific biological responses.
Comparison with Similar Compounds
Compound S2: N-((1E,3E,5E)-5-(1,1-Dioxido-3-oxobenzo[b]thiophen-2(3H)-ylidene)penta-1,3-dien-1-yl)-N-phenylacetamide
- Structure : Incorporates a benzo[b]thiophen-1,1-dioxide moiety instead of an aniline group.
- Molecular Weight : ~385.4 g/mol (estimated).
- Key Features: The electron-withdrawing sulfone and ketone groups enhance polarity and redshift fluorescence emission compared to glutacondianil .
- Synthesis : Derived from glutacondianil hydrochloride via reaction with benzo[b]thiophen-3(2H)-one 1,1-dioxide .
Compound 10: 6,8-Dihydroxy-3-((1E,3E)-penta-1,3-dien-1-yl)isochroman-1-one
- Structure: Features an isochromanone core with a shorter dienyl chain (1,3-dienyl vs. 1,3,5-trienyl).
- Molecular Weight : ~274.3 g/mol (estimated).
- Exhibits cytotoxicity against Sf9 insect cells (IC₅₀: ~12 µM), unlike glutacondianil, which lacks bioactivity .
- Source : Isolated from the marine fungus Neosartorya pseudofischeri .
Cy5 Fluorescent Dye
- Structure : Contains indolinium and carboxypentyl groups linked to a pentadienyl chain (C₃₃H₃₉KN₂O₈S₂; MW: 694.90 g/mol) .
- Key Features: Extended conjugation and cationic charge enable strong near-infrared fluorescence (λₑₘ: ~670 nm). Used for labeling proteins and nucleic acids, whereas glutacondianil is non-fluorescent without derivatization .
Glutacondianil Hydrochloride
Comparative Data Table
Research Findings and Insights
- Electronic Properties : The conjugation in glutacondianil enables charge delocalization, but its lack of electron-withdrawing groups limits fluorescence. Derivatives like S2 and Cy5 achieve tunable emission through functional group modifications .
- Biological Activity: Structural variations drastically alter bioactivity.
- Synthetic Utility : Glutacondianil’s hydrochloride form is pivotal in synthesizing complex dyes, highlighting its role as a versatile intermediate .
Biological Activity
N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline (commonly referred to as Penta-Dienyl-Dianiline) is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Penta-Dienyl-Dianiline is characterized by its conjugated double bonds and aniline groups. Its molecular formula is with a molecular weight of 248.32 g/mol. The compound's structure allows for various chemical interactions that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 13958-89-9 |
| Chemical Structure | Structure |
Synthesis Methods
The synthesis of this compound typically involves the reaction of aniline derivatives with conjugated dienes. Common methods include:
- Condensation Reaction : Aniline is reacted with a conjugated diene in the presence of a Lewis acid catalyst.
- Purification Techniques : The product is often purified through recrystallization or chromatography to achieve high yield and purity.
Antimicrobial Properties
Research indicates that derivatives of Penta-Dienyl-Dianiline exhibit significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Several studies have explored the anticancer properties of Penta-Dienyl-Dianiline. The compound has shown promising results in inhibiting the growth of cancer cells in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.
The biological activity of this compound is largely attributed to its ability to interact with cellular targets such as enzymes and receptors. The conjugated double bonds facilitate these interactions, leading to alterations in cellular processes and biochemical responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Penta-Dienyl-Dianiline involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential utility in treating resistant infections.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies using human cancer cell lines (e.g., breast and prostate cancer) revealed that Penta-Dienyl-Dianiline inhibited cell proliferation effectively. Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer :
-
Route 1 : Condensation of glutaconic aldehyde derivatives with aniline under acidic conditions. For example, heating benzo[b]thiophen-3(2H)-one 1,1-dioxide with the hydrochloride salt of the compound in acetic anhydride under reflux yields fluorescent derivatives (e.g., compound S2) .
-
Route 2 : Cross-coupling reactions using organometallic catalysts. Hiyama coupling with silane intermediates in tetrahydrofuran (THF) at low temperatures (-78°C) can generate stereospecific diene derivatives, as seen in retinoid synthesis .
-
Key Variables :
-
Temperature : Reflux (100–140°C) promotes cyclization but may lead to isomerization.
-
Catalysts : Pt(DVDS) or n-BuLi influence regioselectivity and yield (e.g., 86–95% in silacyclobutane synthesis) .
-
Stereochemical Control : Use of chiral auxiliaries (e.g., diazaborolidines) or low-temperature trapping of intermediates preserves E/Z configurations .
- Table 1 : Comparison of Synthetic Methods
Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for conjugated diene protons (δ 5.5–6.5 ppm, multiplet) and aromatic aniline protons (δ 6.8–7.5 ppm). Splitting patterns confirm E/Z isomerism .
- ¹³C NMR : Conjugated carbons appear at δ 120–140 ppm; imine carbons (C=N) at δ 150–160 ppm .
- IR : Stretching vibrations for C=N (1640–1680 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
- X-ray Crystallography : SHELX refinement (e.g., SHELXL/SHELXTL) resolves bond lengths (~1.34 Å for conjugated C=C) and dihedral angles (e.g., 170–175° for planar aromatic systems) .
Advanced Research Questions
Q. How does the extended conjugation of this compound influence its electronic properties in fluorescent applications?
- Methodological Answer :
- Photophysical Analysis :
- Absorption/Emission : The conjugated π-system shifts absorption to near-infrared (e.g., Cy5.5 derivatives: λex 673 nm, λem 707 nm) .
- Quantum Yield : Enhanced by substituents (e.g., sulfonate groups improve water solubility and reduce aggregation quenching) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV) and charge transfer dynamics .
- Table 2 : Fluorescence Properties of Derivatives
| Derivative | λex (nm) | λem (nm) | Quantum Yield | Application | Reference |
|---|---|---|---|---|---|
| Cy5.5 maleimide | 673 | 707 | 0.45 | Protein labeling | |
| Sulfo-Cy5 NHS ester | 649 | 670 | 0.38 | Biosensors |
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in disordered regions?
- Methodological Answer :
- Refinement Protocols :
- SHELX Constraints : Use PART, DFIX, and SIMU instructions to model disorder (e.g., flexible diene chains) .
- Twinned Data : Employ HKLF5 in SHELXL for twin refinement (e.g., BASF parameter adjustment) .
- Validation Tools :
- Rint : Aim for <5% to ensure data quality.
- CCDC Validation : Check for geometric outliers (e.g., bond angle deviations >5°) .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Studies :
- DFT/MD Simulations : Model transition states (e.g., oxidative addition in Hiyama coupling) to predict activation energies (~25 kcal/mol for Si-C bond cleavage) .
- NBO Analysis : Identify electron-deficient regions (e.g., imine carbons) as nucleophilic attack sites .
- Table 3 : Computed Reactivity Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HOMO (eV) | -5.2 | B3LYP/6-31G* | |
| LUMO (eV) | -1.9 | B3LYP/6-31G* | |
| Dipole Moment (D) | 4.8 | ωB97XD/def2-TZVP |
Critical Analysis of Data Contradictions
- Stereochemical Discrepancies : Conflicting reports of E/Z ratios in synthetic routes (e.g., acidic vs. organometallic conditions) may arise from kinetic vs. thermodynamic control .
- Fluorescence Quenching : Contradictory quantum yields in aqueous vs. organic solvents highlight aggregation-induced emission (AIE) effects, requiring solvent polarity optimization .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
